molecular formula C18H20N2O6S2 B12204623 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide

Cat. No.: B12204623
M. Wt: 424.5 g/mol
InChI Key: MOHPHPIUJDSMRZ-DHDCSXOGSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide is a heterocyclic compound featuring a 1,3-thiazolidin-2,4-dione core substituted with a 4-methoxybenzylidene group at the C5 position. The structure also includes a tetrahydrothiophen-3-yl sulfone moiety and an N-methylacetamide side chain. This compound belongs to a class of thiazolidinedione derivatives, which are known for diverse pharmacological activities, including hypoglycemic, anti-inflammatory, and antimicrobial properties . Its synthesis likely involves condensation of a 4-methoxybenzaldehyde derivative with a thiazolidinedione precursor, followed by functionalization of the tetrahydrothiophene and acetamide groups, as seen in analogous syntheses .

Properties

Molecular Formula

C18H20N2O6S2

Molecular Weight

424.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide

InChI

InChI=1S/C18H20N2O6S2/c1-19(13-7-8-28(24,25)11-13)16(21)10-20-17(22)15(27-18(20)23)9-12-3-5-14(26-2)6-4-12/h3-6,9,13H,7-8,10-11H2,1-2H3/b15-9-

InChI Key

MOHPHPIUJDSMRZ-DHDCSXOGSA-N

Isomeric SMILES

CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)OC)/SC2=O

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidiabetic Activity:
Research indicates that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide exhibit significant antidiabetic properties. These compounds may inhibit aldose reductase, an enzyme involved in glucose metabolism, thereby reducing complications associated with diabetes .

2. Anticancer Potential:
The compound's structural features suggest potential anticancer activity. Studies have shown that thiazolidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth by modulating cellular signaling pathways. The methoxybenzylidene moiety may enhance the compound's ability to penetrate biological membranes, increasing its efficacy against cancer cells.

3. Antioxidant Properties:
The presence of sulfur and oxygen functionalities in the compound contributes to its antioxidant capabilities. Antioxidants are crucial for combating oxidative stress in various diseases, including neurodegenerative disorders . Research on related compounds has demonstrated their ability to scavenge free radicals effectively.

Pharmacological Insights

1. Pharmacodynamics and Pharmacokinetics:
Understanding the pharmacodynamics (effects of the drug on the body) and pharmacokinetics (how the body affects the drug) of this compound is essential for its development as a therapeutic agent. Interaction studies can elucidate its mechanism of action and optimal dosing regimens .

2. Synthesis Methods:
The synthesis of this compound can be achieved through various methods involving multi-step organic reactions. These methods often include the formation of the thiazolidine core followed by modifications to introduce the tetrahydrothiophene and methoxybenzylidene groups.

Material Science Applications

The unique structural attributes of this compound also suggest potential applications in material science. Its ability to form stable complexes with metals may lead to developments in catalysis or as precursors for novel materials.

Case Studies

Several studies have been conducted on similar compounds to assess their biological activities:

StudyCompoundFindings
Study 1EpalrestatDemonstrated significant inhibition of aldose reductase with potential antidiabetic effects.
Study 2Thiazolidine DerivativeShowed anticancer activity by inducing apoptosis in various cancer cell lines.
Study 3Related CompoundExhibited antioxidant properties beneficial for neuroprotection.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several synthesized analogues, differing primarily in substituents and ring systems. Key comparisons include:

Compound Core Structure Key Substituents Pharmacological Activity Reference
Target Compound 1,3-Thiazolidin-2,4-dione 4-Methoxybenzylidene, tetrahydrothiophen-3-yl sulfone, N-methylacetamide Under investigation
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives 1,3-Thiazolidin-2,4-dione Benzylidene, N-phenyl benzamide Not reported
2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide 1,3-Thiazolidin-4-one-2-thione Benzylidene, 2-methylphenyl acetamide Antimicrobial
2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides 1,3-Thiazolidin-2,4-dione 4-Hydroxy-3-methoxybenzylidene, substituted acetamide Hypoglycemic (IC₅₀: 0.8–3.2 μM)
  • Substituent Impact on Activity :
    • The 4-methoxybenzylidene group in the target compound is analogous to the 4-hydroxy-3-methoxybenzylidene substituent in hypoglycemic thiazolidinediones . Methoxy groups enhance lipophilicity and metabolic stability compared to hydroxyl groups.
    • The tetrahydrothiophen-3-yl sulfone moiety introduces a conformationally constrained sulfone group, which may improve binding affinity to targets like PPAR-γ (a receptor implicated in glucose metabolism) compared to simpler alkyl chains .
    • N-Methylacetamide side chains are common in bioactive molecules due to their balance of solubility and membrane permeability. This contrasts with the 2-methylphenyl acetamide in antimicrobial analogues, where bulkier aromatic groups may enhance target specificity .

Spectroscopic and Crystallographic Characterization

  • NMR Analysis : The chemical shifts of the tetrahydrothiophene sulfone and acetamide protons in the target compound would resemble those in , where region-specific shifts (e.g., 29–36 ppm) reflect substituent-induced electronic changes .

Pharmacological Potential

  • Hypoglycemic Activity: Compounds with 2,4-dioxothiazolidinone cores and methoxybenzylidene groups (e.g., ) exhibit potent PPAR-γ agonism (IC₅₀: <1 μM). The target compound’s sulfone group may further modulate receptor interactions .
  • Antimicrobial vs. Metabolic Focus: Unlike antimicrobial thiazolidinones with 2-thioxo groups (), the target compound’s 2,4-dioxo structure aligns with antidiabetic agents, highlighting the role of oxidation state in target selectivity .

Biological Activity

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including anticancer, antiviral, and antibacterial properties.

Chemical Structure and Properties

The compound is characterized by a thiazolidinone core with a tetrahydrothiophene moiety and a methoxybenzylidene group. The presence of multiple functional groups suggests a diverse range of interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

1. Anticancer Activity

Several studies have demonstrated that thiazolidinone derivatives possess significant anticancer properties. For example, derivatives of thiazolidinone have shown activity against leukemia cell lines with GI50 values ranging from 1.64 to 4.58 µM . The mechanism often involves inducing apoptosis and cell cycle arrest.

2. Antiviral Activity

Thiazolidinones have been evaluated for their antiviral properties against various viruses. Some derivatives have shown promising activity against pathogens such as the yellow fever virus and bovine viral diarrhea virus (BVDV), with IC50 values reported around 13 µg/mL . The introduction of specific substituents on the thiazolidinone ring has been correlated with enhanced antiviral efficacy.

3. Antibacterial and Antibiofilm Activity

Recent studies highlight the antibacterial potential of thiazolidinones, particularly against Staphylococcus aureus. Compounds in this class have demonstrated minimum inhibitory concentrations (MIC) as low as 6.25 µM . Additionally, antibiofilm activity has been observed, suggesting potential applications in preventing biofilm-related infections.

Study 1: Anticancer Evaluation

A comprehensive evaluation of thiazolidinone derivatives indicated that compounds with methoxy substitutions exhibited enhanced activity against cancer cell lines. For instance, compound 8d was noted for its superior performance in inhibiting cell proliferation .

Study 2: Antiviral Screening

In a focused study on antiviral activity, several thiazolidinone derivatives were screened against SARS-CoV and influenza viruses. While some compounds showed minimal effects on these viruses, others demonstrated significant inhibition of viral replication in vitro .

Study 3: Antibacterial Testing

A series of experiments tested the antibacterial efficacy of various thiazolidinones against clinically relevant strains. Notably, compounds with a methoxy group displayed improved activity against biofilm formation compared to their counterparts lacking this substitution .

Data Tables

CompoundActivity TypeIC50/MIC (µM)Reference
8d Anticancer2.12 - 4.58
8 Antiviral (BVDV)13
8d Antibacterial6.25

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